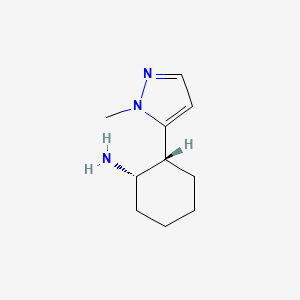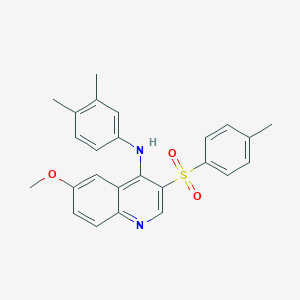
N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is often found in various pharmaceuticals and dyes . The molecule also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), a methoxy group (an ether derivative), and an amine group attached to a 3,4-dimethylphenyl ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, the tosyl group, the methoxy group, and the 3,4-dimethylphenylamine group . These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tosyl and amine groups and the nonpolar methoxy and phenyl groups would affect its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Apoptosis Induction and Anticancer Applications : A study by Sirisoma et al. (2009) focused on 4-anilinoquinazolines, including derivatives similar to N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinazolin-4-amine. They discovered that certain compounds in this class were potent apoptosis inducers and showed efficacy in cancer models, such as human MX-1 breast and mouse xenograft cancer models, due to excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis and Structure Analysis
Structural and Synthetic Studies : In research by Bai et al. (2012), the synthesis and structure of a compound with a similar structural framework were detailed. They reported the crystal structure and discussed the potential biological activity, highlighting the importance of structure-activity relationships in this class of compounds (Bai et al., 2012).
Analytical Techniques in Study : Boughton et al. (2011) explored the quantification of amine group-containing metabolites, which could be relevant in the analysis and synthesis of compounds like N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine. This research offers insights into methodologies that could be applied for analyzing similar compounds (Boughton et al., 2011).
Chemical Reactions and Properties
- Reactions and Chemical Properties : Research by Smith et al. (1970) and Utsunomiya & Hartwig (2003) may provide insights into the chemical reactions and properties of compounds similar to N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine. These studies explore the reactions and properties of structurally related compounds, which can be vital for understanding the behavior and applications of the compound (Smith et al., 1970); (Utsunomiya & Hartwig, 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-16-5-10-21(11-6-16)31(28,29)24-15-26-23-12-9-20(30-4)14-22(23)25(24)27-19-8-7-17(2)18(3)13-19/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRIWTMCBLHVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2656021.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2656022.png)
![ethyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656023.png)
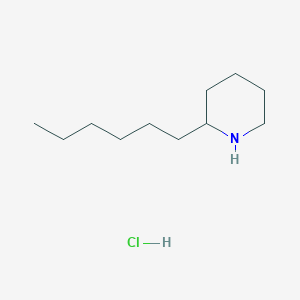

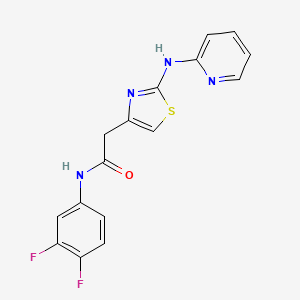
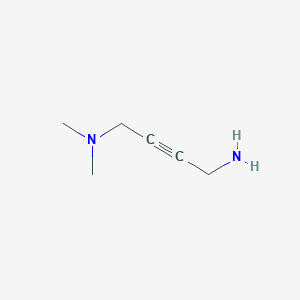
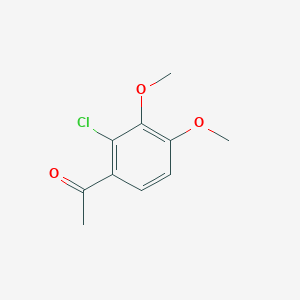
![4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2656033.png)
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylhexanamide](/img/structure/B2656034.png)
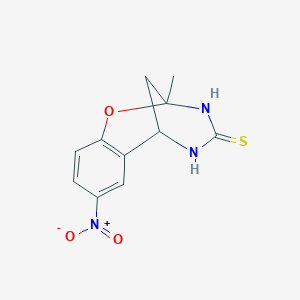
![2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B2656036.png)
